2-Hydroxy-2-(oxan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by the presence of a hydroxy group and an oxan-4-yl group attached to an acetic acid moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-ol with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydroxy-2-(oxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(oxan-4-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxy-2-(oxan-4-yl)ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-2-(oxan-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions involving hydroxy acids.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(oxan-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxan-4-yl group provides structural stability and can enhance the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
2-Hydroxy-2-(oxan-4-yl)acetic acid can be compared with other similar compounds, such as:
2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)propanoic acid: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and applications.
2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)butanoic acid: This compound has a longer carbon chain, which can influence its physical properties and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
2-hydroxy-2-(oxan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIRTUFUYGPILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248302-05-7 |
Source
|
Record name | 2-hydroxy-2-(oxan-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.